2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and evaluation of novel compounds against various cancer cell lines . A specific synthesis protocol for the requested compound was not found in the available literature.Scientific Research Applications
Heterocyclic Aromatic Amine Metabolism and Implications
Heterocyclic aromatic amines, similar in structure to the compound of interest due to their complex heterocyclic nature, have been studied for their metabolic pathways and potential effects on human health. One study discusses the biomonitoring of heterocyclic aromatic amine metabolites in human urine, highlighting the significance of N-oxidation in the metabolism of these compounds and suggesting variability among individuals due to differences in enzymatic activity (Stillwell et al., 1999). This could be relevant for understanding the metabolism of the specified compound if it undergoes similar metabolic processes.
Mechanism of Action
Properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)-N-butan-2-yl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-4-14(2)24-20(31)15-10-11-17-18(12-15)29-22(27(3)21(17)32)26-28(23(29)33)13-19(30)25-16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHAYZRHWKLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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